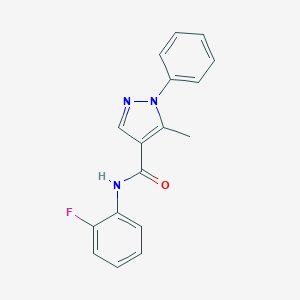
N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as FMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMPP belongs to the class of pyrazole derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. It has been found to increase the levels of dopamine and serotonin, which are neurotransmitters involved in the regulation of mood, reward, and motor function.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including increased dopamine and serotonin levels, reduced inflammation, and analgesia. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, including further investigation of its mechanism of action, its potential therapeutic applications for neurological disorders, and its safety and efficacy in clinical trials. Additionally, this compound could be used as a tool for studying the dopaminergic and serotonergic systems in the brain and their role in neurological disorders.
合成法
N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized through various methods, including a one-pot reaction of 2-fluoroacetophenone, phenylhydrazine, and methyl isobutyrylacetate. The reaction is carried out in the presence of a base and a catalyst, and the final product is obtained through purification steps.
科学的研究の応用
N-(2-fluorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has shown promising results in various scientific studies, particularly in the field of neuroscience. It has been found to have potential therapeutic applications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its anti-inflammatory and analgesic properties.
特性
分子式 |
C17H14FN3O |
|---|---|
分子量 |
295.31 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-5-methyl-1-phenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H14FN3O/c1-12-14(11-19-21(12)13-7-3-2-4-8-13)17(22)20-16-10-6-5-9-15(16)18/h2-11H,1H3,(H,20,22) |
InChIキー |
ZJOHXXAFCSCQRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
正規SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F |
溶解性 |
10.1 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Methyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287527.png)
![6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287528.png)
![6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287530.png)
![3-Methyl-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287534.png)









